2,5-Diamino-4,6-dihydroxypyrimidine
Description
Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminopyrimidin-4,6-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic methods for 2,5-diaminopyrimidin-4,6-diol involves the use of guanidine hydrochloride and sodium methylate. The process includes heating and stirring the mixture, followed by the addition of dimethyl malonate. After heat preservation, the mixture undergoes pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to prepare the intermediate product. This intermediate product is then subjected to further conversion using a Raney nickel catalyst to obtain 2,5-diaminopyrimidin-4,6-diol .
Industrial Production Methods: The industrial production method for 2,5-diaminopyrimidin-4,6-diol is similar to the synthetic route mentioned above. The process is optimized to achieve a high yield and purity, making it suitable for large-scale production. The total yield reaches 75%, and the product purity is up to 99.0% .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminopyrimidin-4,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Pharmaceutical Development
2,5-Diamino-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly important in developing antiviral and anticancer agents. For example:
- Antiviral Agents : DAP derivatives have been explored for their efficacy against HIV and other viral infections. Research indicates that certain pyrimidine derivatives exhibit nanomolar activity against drug-resistant strains of HIV-1 .
- Anticancer Properties : Compounds derived from DAP have demonstrated broad-spectrum anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation in various cell lines, including those associated with lung and breast cancer .
Table 1: Summary of Pharmaceutical Applications
| Application | Description | Example Compounds |
|---|---|---|
| Antiviral Agents | Inhibition of viral replication | HIV-1 inhibitors |
| Anticancer Agents | Cytotoxic effects on cancer cells | Various DAP derivatives |
| Antimicrobial Agents | Potential to develop new antibiotics | Broad-spectrum antibiotics |
Biochemical Research
In biochemical research, DAP is utilized to study enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biological processes such as:
- Enzyme Inhibition : DAP derivatives have been shown to selectively inhibit certain enzymes involved in metabolic disorders, which could lead to new therapeutic strategies .
- Metabolic Pathways : Studies involving DAP contribute to elucidating pathways related to nucleic acid metabolism, impacting drug design and development .
Case Study: Enzyme Inhibition
A study demonstrated that specific DAP derivatives inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition has implications for developing antifolate drugs used in cancer treatment .
Antimicrobial Applications
The compound exhibits potential antimicrobial properties, making it valuable in developing new treatments for infections. Research has indicated that DAP derivatives can combat various bacterial strains, showcasing promising results against resistant pathogens .
Table 2: Antimicrobial Activity of DAP Derivatives
| Bacterial Strain | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Moderate | Effective against MRSA |
| Escherichia coli | High | Broad-spectrum activity |
| Mycobacterium tuberculosis | Low | Selective inhibition observed |
Plant Growth Regulation
In agriculture, this compound is applied as a growth regulator. It has been shown to enhance crop yield and resilience against environmental stressors:
- Growth Enhancement : Studies indicate that DAP can stimulate root growth and improve nutrient uptake in various crops .
- Stress Resistance : The compound has been linked to increased resistance against drought and salinity stress in plants .
Diagnostic Reagents
DAP is also utilized as a diagnostic reagent in laboratory settings. It plays a role in assessing certain biochemical markers in clinical samples:
Mechanism of Action
The mechanism of action of 2,5-diaminopyrimidin-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity and synthetic utility of pyrimidine derivatives depend on substituent type and position. Key comparisons include:
Key Findings :
- Chlorination Enhances Reactivity: Replacing hydroxyl groups with chlorine (e.g., 2-amino-4,6-dichloropyrimidine) increases lipophilicity and reactivity, enabling nucleophilic substitutions critical for drug synthesis (e.g., abacavir) .
- Fluorination Boosts Potency: The 5-fluoro derivative exhibits the highest NO-inhibitory activity (IC₅₀: 2 μM), surpassing non-halogenated analogs .
- Amino Groups Are Critical: The 2,5-diamino configuration in the parent compound is essential for DHFR binding and inhibition .
Pharmacological and Industrial Relevance
- Abacavir Synthesis: 2,5-Diamino-4,6-dihydroxypyrimidine is chlorinated to form 2,5-diamino-4,6-dichloropyrimidine, a precursor for the antiviral drug abacavir .
- UV Spectral Properties : Structural modifications (e.g., hydrogenation of 8-oxadihydropteridines) alter UV absorption, impacting analytical applications .
Biological Activity
2,5-Diamino-4,6-dihydroxypyrimidine (often abbreviated as 2,5-DHP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2,5-DHP has the molecular formula C₄H₆N₄O₂ and features two amino groups and two hydroxyl groups on the pyrimidine ring. This structure enhances its solubility and reactivity, making it suitable for various biological applications. The compound is typically encountered in its hydrochloride form, which improves stability and solubility in aqueous solutions.
Inhibition of Nitric Oxide Production
One of the primary mechanisms through which 2,5-DHP exerts its biological effects is by inhibiting immune-activated nitric oxide (NO) production. NO plays a crucial role in various physiological and pathological processes, including immune responses. The inhibition of NO production can modulate immune activity and may have implications in inflammatory conditions .
Interaction with Enzymes
2,5-DHP interacts with several enzymes and proteins within biochemical pathways. Its ability to bind to specific biomolecules influences cellular signaling pathways, gene expression, and metabolic processes. These interactions are complex and context-dependent, highlighting the need for further research to fully elucidate its biochemical roles.
Antiviral Properties
Research indicates that 2,5-DHP exhibits potential antiviral activity. Studies have demonstrated its effectiveness against various viruses by acting as a nucleoside analogue. This structural similarity allows it to interfere with viral replication processes. Its derivatives have shown promise in treating viral infections, making it a candidate for further development in antiviral therapies.
Antibacterial Activity
2,5-DHP has also been explored for its antibacterial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against specific pathogens. This aspect of its biological profile is particularly relevant in the context of rising antibiotic resistance .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of 2,5-DHP. Below are key findings summarized from recent research:
Q & A
Q. What are the common synthetic routes for preparing 2,5-diamino-4,6-dihydroxypyrimidine and its derivatives?
Methodological Answer: A widely reported synthesis involves treating this compound with (chloromethylene)dimethylammonium chloride to form dichloropyrimidine intermediates, followed by controlled hydrolysis and condensation reactions. For example, partial hydrolysis with aqueous HCl in ethanol yields intermediates like N-(2-amino-4,6-dichloro-pyrimidin-5-yl)-N,N-dimethylformamidene, which can undergo further functionalization . Another method uses phosphorus oxychloride (POCl₃) in acetonitrile under reflux to chlorinate hydroxyl groups, enabling downstream derivatization .
Key Reaction Conditions:
Q. How is this compound characterized structurally and chemically?
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer: It is a key intermediate in synthesizing nucleoside analogues like abacavir (antiretroviral drug). The amino and hydroxyl groups enable sequential derivatization:
- Step 1 : Chlorination of hydroxyl groups to form reactive dichloropyrimidine.
- Step 2 : Condensation with cyclopentene derivatives (e.g., (1S,4R)-4-amino-2-cyclopentene-1-methanol) to construct purine scaffolds .
- Step 3 : Cyclopropylamine displacement to finalize the active pharmaceutical ingredient (API) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the thermal stability of this compound derivatives?
Methodological Answer: Hydrogen-bonding interactions in crystalline phases (e.g., LLM-105 analogues) stabilize the structure, delaying decomposition. Computational studies using self-consistent-charge density-functional tight-binding (SCC-DFTB) reveal:
Q. What challenges arise in handling reactive intermediates during derivatization?
Methodological Answer: Challenges include:
- Moisture Sensitivity : Dichloropyrimidine intermediates react violently with water, requiring anhydrous conditions .
- Toxicity : Use of POCl₃ necessitates closed systems and rigorous fume hood protocols .
- Enantiomeric Resolution : Racemic intermediates (e.g., aminocyclopentene) require diastereomeric salt formation with chiral acids (e.g., D-dibenzoyltartaric acid) for enantiopure API synthesis .
Q. How can conflicting spectral data for derivatives be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
- Case Study : Discrepancies in purine cyclization products were resolved by comparing experimental NMR shifts with density functional theory (DFT)-predicted spectra .
- Reference Standards : Use commercially available intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) for calibration .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies?
Analysis: Discrepancies arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
